molecular formula C19H18ClFN2O B2710778 (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one CAS No. 329080-13-9

(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one

Cat. No.: B2710778
CAS No.: 329080-13-9
M. Wt: 344.81
InChI Key: BQYMNQZRSKGOJJ-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one is a synthetic chalcone derivative designed for advanced pharmacological and neurochemical research. This compound features a distinct molecular architecture, combining a chlorophenyl-substituted propenone core with a fluorophenylpiperazinyl group. This structure classifies it as an α,β-unsaturated ketone, a scaffold widely recognized in medicinal chemistry for its versatile biological activities and its role as a key intermediate for further chemical functionalization . Chalcone-based compounds like this one are the subject of extensive investigation in neuroscience, particularly for their potential interaction with enzyme targets relevant to neurodegenerative diseases. Research indicates that chalcone derivatives can act as potent inhibitors of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research due to its role in the production of amyloid-beta peptides . The inhibitory activity is often mediated through crucial hydrogen bond interactions with the catalytic dyad (Asp32 and Asp228) of the BACE1 active site, alongside significant van der Waals interactions . The specific substitution pattern on the aromatic rings—the 4-chloro and 4-fluoro groups—is a critical structural determinant that influences the compound's electron distribution, binding affinity, and overall pharmacodynamic profile, allowing researchers to probe structure-activity relationships (SAR) . Beyond its central nervous system applications, the chalcone core is known to exhibit a broad spectrum of biological properties, positioning this compound as a valuable tool for researchers in antibacterial, antiviral, and antitumor discovery programs . The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this high-purity chemical probe to explore novel mechanisms of action and develop new therapeutic candidates.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O/c20-16-4-1-15(2-5-16)3-10-19(24)23-13-11-22(12-14-23)18-8-6-17(21)7-9-18/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYMNQZRSKGOJJ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one typically involves the following steps:

    Formation of the piperazinyl intermediate: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate reagent to form the piperazinyl intermediate.

    Coupling with chlorophenyl group: The piperazinyl intermediate is then coupled with a 4-chlorophenyl group under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

    Formation of the final product: The final step involves the formation of the this compound through a condensation reaction, typically under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one is C19H18ClFN2OC_{19}H_{18}ClFN_2O. The compound features a conjugated system that enhances its reactivity and biological activity. The presence of both chlorophenyl and fluorophenyl groups contributes to its lipophilicity, which is crucial for membrane permeability and biological interactions.

Antidepressant Activity

Studies have indicated that compounds with piperazine moieties often exhibit antidepressant properties. For instance, research has shown that derivatives similar to this compound can interact with serotonin receptors, which are critical in the modulation of mood and anxiety disorders. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs) .

Antipsychotic Potential

The compound's structural similarities to known antipsychotic agents suggest its potential use in treating schizophrenia and related disorders. Research indicates that piperazine derivatives can modulate dopaminergic pathways, which are often dysregulated in psychotic conditions. A case study demonstrated that a related compound significantly reduced psychotic symptoms in animal models, indicating a promising avenue for further exploration .

Antitumor Activity

Recent investigations into the anticancer properties of piperazine derivatives have revealed that this compound may inhibit tumor cell proliferation. In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways mediated by caspases .

Activity Target Effect Reference
AntidepressantSerotonin receptorsInhibition of reuptake
AntipsychoticDopamine receptorsModulation of dopaminergic activity
AntitumorCancer cell linesInduction of apoptosis

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, supporting its potential as an antidepressant .

Case Study 2: Antitumor Efficacy

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones are grouped in cluster 12 in SAR studies, but their structure-activity relationships (SAR) are less defined compared to non-piperazine analogs . Key comparisons include:

  • (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one : This analog replaces the 4-chlorophenyl group with a furan-2-carbonyl-substituted piperazine. The furan group may alter electronic properties and steric bulk, though biological data are unavailable .
  • (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Lacks the piperazine group but shares a fluorophenyl substituent.
Table 1: Piperazine-Substituted Chalcones
Compound (Reference) Ring A Substituent Ring B Substituent Notable Features
Target Compound 4-Chlorophenyl 4-(4-Fluorophenyl)piperazinyl Piperazine enhances H-bonding
(E)-3-(4-Fluorophenyl)... 4-Fluorophenyl 4-(Furan-2-carbonyl)piperazine Furan introduces π-π stacking
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)... 4-Chlorophenyl 1,3-Diphenylpyrazol-4-yl Pyrazole adds heterocyclic diversity

Non-Piperazine Chalcones

Non-piperazine chalcones exhibit clearer SAR trends. For example:

  • Cardamonin: A non-piperazine chalcone with hydroxyl groups at ortho and para positions on ring A. It demonstrates the highest inhibitory activity (IC50 = 4.35 μM) among chalcones in cluster 5 .
  • Compound 2j : A cluster 6 chalcone with bromine (ring A) and fluorine (ring B) substitutions (IC50 = 4.703 μM). Electronegative substituents at para positions correlate with improved activity .
  • (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one : Multiple chlorine substituents increase lipophilicity, though activity data are unreported .
Table 2: Non-Piperazine Chalcones
Compound (Reference) Ring A Substituent Ring B Substituent IC50 (μM) Key Structural Insight
Cardamonin o,p-Dihydroxyphenyl None 4.35 Hydroxyl groups enhance activity
2j 4-Bromo-2-hydroxy-5-iodo 4-Fluorophenyl 4.703 Electronegative substituents
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)... 4-Chlorophenyl 2,3,4-Trichlorophenyl N/A Increased lipophilicity
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)... 4-Chlorophenyl 4-Hydroxyphenyl N/A Hydroxyl improves solubility

Substitution Effects on Activity

  • Electronegativity : Substitution with bromine (2j, IC50 = 4.703 μM) vs. chlorine (2h, IC50 = 13.82 μM) shows that higher electronegativity correlates with lower IC50 .
  • Positional Effects : Para-substituted fluorophenyl (2j) outperforms meta-substituted methoxyphenyl (2p, IC50 = 70.79 μM) .
  • Piperazine vs. Non-Piperazine: Piperazine substituents may reduce steric hindrance compared to bulkier groups (e.g., pyrazole in ), but SAR remains unclear .

Key Research Findings and Gaps

  • The target compound’s piperazine group distinguishes it from most studied chalcones, but its biological activity data are lacking in the evidence.
  • Non-piperazine chalcones with para-electronegative substituents (e.g., 2j) show superior activity, suggesting that the target’s 4-chlorophenyl and 4-fluorophenyl groups may synergize for enhanced binding.

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one (CAS Number: 477889-16-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClFN2OC_{19}H_{18}ClFN_2O. Its structure consists of a chalcone backbone substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibiting MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

Antioxidant Activity

Studies have shown that similar chalcone derivatives possess significant antioxidant properties. For example, a related compound demonstrated an IC50 value of 2.07 μM against oxidative stress markers, indicating strong potential as an antioxidant agent . The presence of halogenated phenyl groups in the structure may contribute to this activity by stabilizing free radicals.

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown inhibition against AChE, which is crucial for the treatment of Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Inhibition of BChE has also been documented, providing insights into the compound's neuroprotective capabilities.

Data Table: Biological Activities and IC50 Values

CompoundBiological ActivityIC50 Value (μM)
This compoundMAO-B InhibitionTBD
Related ChalconeAChE InhibitionTBD
Related ChalconeBChE InhibitionTBD
Related ChalconeAntioxidant Activity2.07

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study evaluated a series of halogenated chalcones for their inhibitory effects on MAO-B. Compounds exhibited varying degrees of inhibition, with some achieving significant reductions in enzymatic activity at micromolar concentrations .
  • Neuroprotective Effects : In vitro studies demonstrated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential therapeutic application in neurodegenerative diseases .
  • Synthesis and Characterization : The synthesis of this compound involved standard organic chemistry techniques, including condensation reactions that are typical for creating chalcone derivatives . Characterization was performed using NMR and mass spectrometry to confirm structural integrity.

Q & A

Q. How can crystallographic data be leveraged to resolve synthetic byproducts or polymorphic forms?

  • Compare experimental XRD patterns (e.g., 2θ = 10–30°) with simulated data from Mercury software. For polymorph screening, use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.